molecular formula C13H21NO4 B2523176 tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1801766-68-6

tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2523176
CAS No.: 1801766-68-6
M. Wt: 255.314
InChI Key: IMEKDXXPNDWOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1801766-68-6) is a high-purity chemical building block of interest in medicinal chemistry research. This compound, with a molecular formula of C13H21NO4 and a molecular weight of 255.31 g/mol, features a spirocyclic architecture that incorporates both lactone and N-Boc-protected amine functionalities . This structure makes it a valuable scaffold for the synthesis of more complex molecules. Its key research application is as a key intermediate in the development of 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds, which have been investigated as potent inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH inhibitors are a major area of therapeutic research for a wide range of conditions, including neuropathic pain, chronic pain, anxiety disorders, and overactive bladder . Researchers utilize this compound to explore structure-activity relationships in the pursuit of new therapeutic agents. The product is provided with a typical purity of 97% or higher and should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)9-17-8-10(13)15/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEKDXXPNDWOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a suitable lactone with an amine under controlled conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine, followed by cyclization to form the spirocyclic structure . The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can be contextualized by comparing it to related spirocyclic and Boc-protected derivatives (Table 1).

Table 1: Key Comparisons with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Similarity Score* Key Differences Applications/Notes
tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate 374794-96-4 C₁₂H₂₁NO₃ 0.89 Lacks 4-oxo group Intermediate in peptide synthesis
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 954236-44-3 C₁₃H₂₁NO₄ 0.81 Oxo group at position 3; 1-oxa instead of 2-oxa Building block for kinase inhibitors
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 191805-29-5 C₁₃H₂₁NO₃ 0.96 Lacks 2-oxa ring; oxo at position 1 Used in GABA receptor modulator studies
tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate BD300567 C₁₄H₂₃NO₃ N/A Oxo at position 2 98% purity; sold by BLDpharm for medicinal chemistry
This compound (Target Compound ) 1801766-68-6 C₁₃H₂₁NO₄ N/A Reference compound Used in DNA-encoded library (DEL) synthesis for DDR1 inhibitor discovery

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Key Findings from Comparative Analysis

Structural Variations :

  • The position of the oxo group (e.g., 3-oxo vs. 4-oxo) significantly alters reactivity. For example, 3-oxo derivatives are preferred in kinase inhibitor synthesis due to their ability to form hydrogen bonds with ATP-binding pockets .
  • The presence of oxygen in the spiro ring (1-oxa vs. 2-oxa) affects ring strain and solubility. 2-Oxa derivatives like the target compound exhibit enhanced stability in aqueous media compared to 1-oxa analogs .

Synthetic Utility: Boc-protected spirocycles are widely used as intermediates in drug discovery. For instance, the target compound’s analog tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: N/A) is a key precursor for hydantoin-based protease inhibitors . The 4-oxo group in the target compound enables selective functionalization at position 4, such as reductive amination or nucleophilic addition, which is less feasible in non-oxo analogs .

Commercial Availability :

  • The target compound is priced higher (>$600/g) than simpler analogs like tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (similarity score 0.89), reflecting its specialized role in DEL synthesis .
  • Suppliers like PharmaBlock and Combi-Blocks offer enantiomerically pure variants (e.g., tert-butyl (4s)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate , CAS: 2387560-88-3), highlighting demand for stereochemically defined spirocycles in asymmetric catalysis .

Hazard Profiles :

  • Most spirocyclic Boc-protected compounds share similar hazards (e.g., H302: harmful if swallowed). However, analogs with additional reactive groups (e.g., 3-methyl-4-oxo) may require stricter handling due to increased volatility .

Biological Activity

tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 1801766-68-6) is a synthetic compound characterized by its unique spirocyclic structure, which may confer specific biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Structure : The compound features a spirocyclic framework, which is often associated with diverse biological activities due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, neuroprotective effects, and other pharmacological properties.

Anti-Cancer Activity

Research has indicated that compounds with similar spirocyclic structures possess significant anti-cancer properties. For instance:

  • Mechanism of Action : Studies suggest that spirocyclic compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways such as the proteasome pathway and modulation of apoptotic proteins like Bax and Bcl-2.
  • In vitro Studies : In vitro assays demonstrated that derivatives of spirocyclic compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Neuroprotective Effects

Preliminary studies have suggested potential neuroprotective effects:

  • Oxidative Stress Reduction : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in neuronal cells.
  • Neurotransmitter Modulation : There is evidence that spirocyclic compounds can influence neurotransmitter levels, which may be beneficial in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activity of related compounds:

StudyFindings
Milacic et al. (2013)Investigated the apoptosis-inducing effects of similar spirocyclic compounds in human cancer cell lines, highlighting their potential as therapeutic agents against tumors.
Golbabapour et al. (2013)Examined the gastroprotective effects of zinc complexes derived from similar structures, suggesting a role for these compounds in gastrointestinal health.
Jabłońska-Wawrzycka et al. (2016)Analyzed the antibacterial activity of spirocyclic derivatives, indicating a broad spectrum of action against pathogenic bacteria.

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial:

  • Toxicity Studies : Initial toxicity assessments indicate that this compound exhibits low acute toxicity in animal models.
  • Hazard Statements : The compound is classified with hazard statements indicating potential irritation to skin and eyes (H302-H335), necessitating careful handling in laboratory settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?

  • Methodology : The compound is synthesized via multi-step reactions. A key intermediate, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 954236-44-3), is reacted with N,N-dimethylformamide dimethyl acetal to introduce functional groups while preserving the spirocyclic framework. Optimization of solvent systems (e.g., DMF or THF) and temperature (60–80°C) enhances yield .

Q. How is the structural integrity of this compound validated?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography confirm the spirocyclic structure. For example, analogs like methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate were characterized using these techniques, with key peaks at δ 1.4–1.6 ppm (tert-butyl group) and δ 4.2–4.5 ppm (oxa-azaspiro ring) .

Q. What are the solubility and storage recommendations?

  • Data : While direct solubility data for this compound is limited, structurally similar spiro derivatives (e.g., ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate) show solubility in DMSO (10 mM) and ethanol. Storage at 2–8°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for spiro ring formation.
  • Catalyst Use : Copper catalysts with phosphoramidite ligands (e.g., in enantioselective reactions) enhance stereochemical control, as demonstrated in analogous spiro compounds .
  • Purification : Column chromatography (SiO₂; EtOAc/hexane gradients) removes byproducts, achieving >95% purity .

Q. What structural modifications impact biological activity in spirocyclic analogs?

  • Structure-Activity Relationship (SAR) Insights :

Compound ModificationBiological Impact
Benzyl substitution at position 2Increased binding affinity to serotonin receptors (e.g., Ki = 12 nM in analogs)
Replacement of oxa with aza groupsAlters metabolic stability in hepatic microsomes
tert-Butyl vs. methyl estersEnhances blood-brain barrier permeability

Q. How should researchers resolve contradictions in spectroscopic data?

  • Methodology :

  • Cross-Validation : Use complementary techniques (e.g., High-Resolution Mass Spectrometry (HRMS) alongside NMR) to confirm molecular weight and functional groups.
  • Crystallography : Resolve ambiguities in stereochemistry (e.g., spiro ring conformation) via single-crystal X-ray analysis .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to validate experimental data .

Safety and Handling

Q. What precautions are critical for handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats. Avoid inhalation of dust; work in a fume hood .
  • Storage : Refrigerate (2–8°C) in sealed, labeled containers. Monitor for decomposition (e.g., color changes) .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.